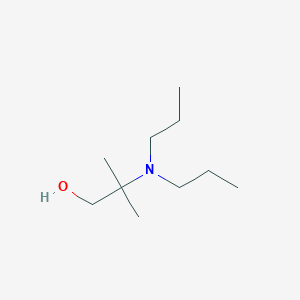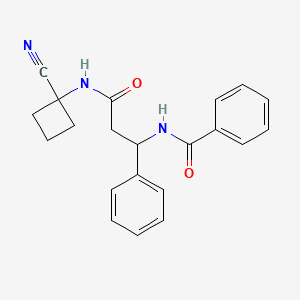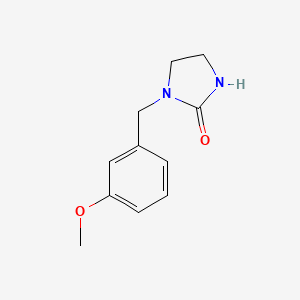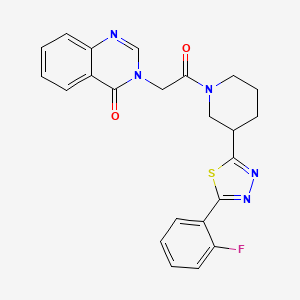
2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate, also known as TBEIQD, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBEIQD is a derivative of isoquinoline and has a unique molecular structure that makes it suitable for a variety of research applications.
作用机制
The mechanism of action of 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate is not fully understood, but it is believed to act as a modulator of certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of enzyme activity, and the induction of apoptosis in cancer cells. 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate has also been shown to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate is its versatility, as it can be used for a variety of research applications. 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate is also relatively stable and has a long shelf life, which makes it suitable for use in long-term experiments. However, 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate is a relatively new compound, and its effects on human health and the environment are not fully understood. Additionally, the synthesis of 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate requires specialized equipment and expertise, which may limit its availability to some researchers.
未来方向
There are many potential future directions for research on 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate, including the development of new drugs targeting specific receptors, the study of its effects on neurodegenerative disorders, and the investigation of its potential as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate and its potential impact on human health and the environment.
Conclusion:
In conclusion, 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate is a unique and versatile compound that has potential applications in a variety of scientific research areas. Its synthesis requires specialized equipment and expertise, and its effects on human health and the environment are not fully understood. However, 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate has already shown promise as a fluorescent probe, a potential anticancer agent, and a tool for the development of new drugs targeting specific receptors. Further research is needed to fully understand the potential of 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate and its impact on scientific research and human health.
合成方法
2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone. Other methods include the Fischer indole synthesis and the Bischler-Napieralski reaction. The synthesis of 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate requires specialized equipment and expertise, and the purity of the final product is critical for its use in scientific research.
科学研究应用
2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions and as a potential anticancer agent. 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. Additionally, 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate has been used in studies of the molecular mechanisms of drug addiction and as a tool for the development of new drugs targeting specific receptors.
属性
IUPAC Name |
2-O-tert-butyl 3-O-ethyl 1H-isoquinoline-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-5-21-15(19)14-10-12-8-6-7-9-13(12)11-18(14)16(20)22-17(2,3)4/h6-10H,5,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBYOKMQBXTJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2CN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Ethylamino)methyl]aniline dihydrochloride](/img/structure/B2947543.png)
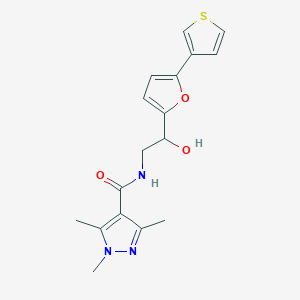
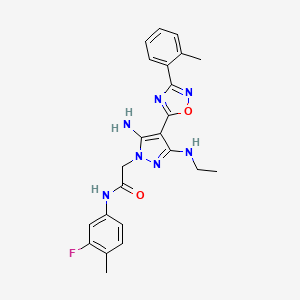
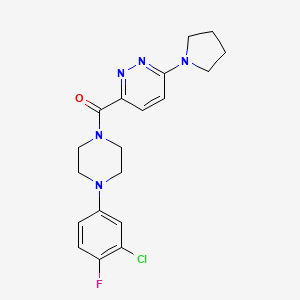
![N-(3-chloro-2-methylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2947550.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2947552.png)
![2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2947553.png)
